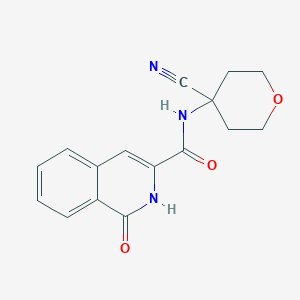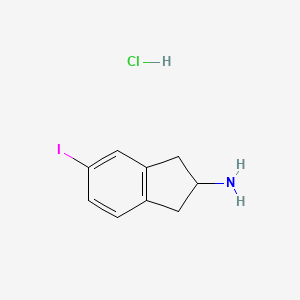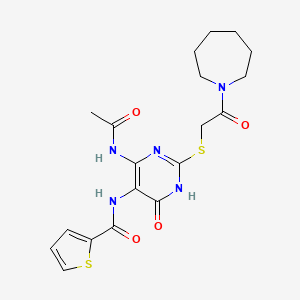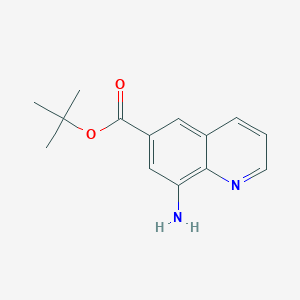
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as CX-5461, is a small molecule drug that has been developed for the treatment of cancer. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA) and the formation of ribosomes. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide works by binding to the DNA template of Pol I and preventing its transcriptional activity. This leads to the inhibition of rRNA synthesis and the formation of ribosomes, which are essential for protein synthesis and cell growth. The inhibition of Pol I transcription also leads to the activation of p53, a tumor suppressor protein that induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of p53 and the induction of cell cycle arrest and apoptosis. N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide also inhibits the growth and proliferation of cancer cells by reducing the synthesis of ribosomes and the formation of protein complexes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide also has a unique mechanism of action that targets Pol I transcription, which is not targeted by other chemotherapy drugs. However, N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several potential future directions for the development of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide and related compounds. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective inhibitors of Pol I transcription, and the identification of biomarkers that can predict the response of cancer cells to N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide. Additionally, the combination of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide with other chemotherapy drugs or targeted therapies may enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 2-cyanobenzaldehyde to form the intermediate 2-(4-cyanooxan-4-yl)-1-(2-cyanophenyl)ethanone. This intermediate is then cyclized to form N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide.
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, ovarian cancer, and leukemia. In these studies, N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to selectively target cancer cells while sparing normal cells. This is because cancer cells have a higher demand for ribosomes and are more sensitive to the inhibition of Pol I transcription.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-10-16(5-7-22-8-6-16)19-15(21)13-9-11-3-1-2-4-12(11)14(20)18-13/h1-4,9H,5-8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMGHRQNTSNYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)



![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)

![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)


![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)